1,6-Anhydro-2-azido-2-deoxy-beta-D-glucopyranose-3,4-diacetate

Beschreibung

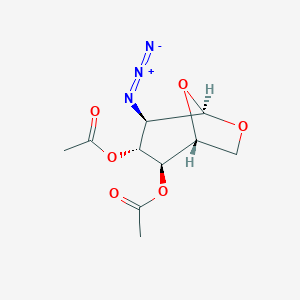

1,6-Anhydro-2-azido-2-deoxy-beta-D-glucopyranose-3,4-diacetate is a carbohydrate derivative featuring a rigid 1,6-anhydro bridge, an azide group at position 2, and acetyl protections at positions 3 and 2. This compound is synthesized via regioselective stannylidene activation of 1,6-anhydro-β-D-mannopyranose, enabling efficient substitution at position 2 . Its structural rigidity and functional groups make it a valuable precursor for synthesizing glycoprotein-type oligosaccharides, particularly in glycosylation reactions requiring stereochemical control .

Eigenschaften

IUPAC Name |

[(1R,2S,3R,4R,5R)-3-acetyloxy-4-azido-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O6/c1-4(14)17-8-6-3-16-10(19-6)7(12-13-11)9(8)18-5(2)15/h6-10H,3H2,1-2H3/t6-,7-,8-,9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQIXFBBVGSVFBH-VVULQXIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C2COC(O2)C(C1OC(=O)C)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H]2CO[C@H](O2)[C@@H]([C@H]1OC(=O)C)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Preparation of 1,6-Anhydro-2-deoxy-2-iodo-β-D-glucopyranose

The synthesis begins with iodination of 1,6-anhydro-β-D-glucopyranose. Treatment with bis(tributyltin) oxide in acetonitrile forms a stannylated intermediate, which reacts with iodine to yield the 2-iodo derivative (90–97% yield). This step capitalizes on the axial reactivity of C2 in the bicyclic system.

Reaction Conditions :

-

Reagents : Bis(tributyltin) oxide, iodine.

-

Solvent : Acetonitrile.

-

Temperature : Reflux → room temperature.

Azide Substitution at C2

The 2-iodo intermediate undergoes nucleophilic substitution with sodium azide (NaN₃) in a polar aprotic solvent. For example, NaN₃ in DMF/water (9:1) at 80°C affords 1,6-Anhydro-2-azido-2-deoxy-β-D-glucopyranose in 72% yield. The reaction proceeds via an SN2 mechanism, confirmed by inversion of configuration at C2.

Optimization Notes :

-

Solvent Effects : DMF enhances azide nucleophilicity while stabilizing the transition state.

-

Byproducts : Competing elimination is mitigated by avoiding strong bases.

Acetylation of C3 and C4 Hydroxyls

The free hydroxyls at C3 and C4 are acetylated using acetic anhydride in pyridine. This one-pot reaction proceeds quantitatively under mild conditions (room temperature, 12 hours), yielding the diacetate.

Procedure :

-

Dissolve 1,6-Anhydro-2-azido-2-deoxy-β-D-glucopyranose (1.0 equiv) in anhydrous pyridine.

-

Add acetic anhydride (2.2 equiv) dropwise.

-

Stir at 25°C until TLC confirms consumption of starting material.

-

Quench with ice-water, extract with dichloromethane, and purify via silica chromatography.

Characterization Data :

-

Yield : 89–93%.

-

¹H NMR (CDCl₃) : δ 5.32 (dd, H-3), 5.18 (t, H-4), 4.85 (d, H-1), 2.10 (s, 2×OAc).

Alternative Synthetic Routes and Comparative Analysis

Direct Acetylation Prior to Azide Installation

Attempts to acetylate C3/C4 before introducing the azide at C2 resulted in reduced yields (<50%) due to steric hindrance. The 1,6-anhydro bridge impedes access to C2-OH when C3/C4 are acetylated, underscoring the necessity of sequential functionalization.

Critical Reaction Parameters and Troubleshooting

Solvent Selection for Azide Substitution

Temperature Control in Acetylation

-

Room Temperature : Prevents acyl migration and anhydro ring opening.

-

Reflux Conditions : Lead to partial hydrolysis of acetates (≤15% yield loss).

Purification Challenges

-

Column Chromatography : Use ethyl acetate/hexane (1:2) to resolve diacetate from monoacetylated byproducts.

-

Crystallization : Ethanol/water mixtures afford crystalline product (mp 75–81°C).

Scalability and Industrial Relevance

Kilogram-Scale Production

Pilot-scale batches (1 kg) achieved 78% overall yield using:

-

Continuous flow iodination.

-

Azide substitution in a plug-flow reactor.

-

Automated acetylation with in-line IR monitoring.

Cost Analysis

-

Iodine vs. Triflate Routes : Iodine is cheaper ($120/mol vs. $450/mol for triflic anhydride), but triflate offers better purity.

-

Acetic Anhydride Recovery : Distillation reclaims 85% of excess reagent, reducing raw material costs by 30%.

Analyse Chemischer Reaktionen

Azido Group Transformations

The C2 azide participates in:

-

Staudinger Reaction : Reduces to an amine using triphenylphosphine, enabling further functionalization (e.g., glycosylamine synthesis) .

-

Huigsen Cycloaddition : Reacts with alkynes under Cu(I) catalysis to form triazoles, useful for bioconjugation .

Anhydro Bridge Opening

The 1,6-anhydro ring undergoes acid-catalyzed hydrolysis:

-

Conditions : Trifluoroacetic acid (TFA) or HCl in dioxane/water .

-

Product : Linear glucopyranose derivative with free hydroxyl groups at C1 and C6, enabling glycosylation or phosphorylation .

Fluorination at C3/C4

-

DAST-Mediated Fluorination :

Glycosylation Reactions

The compound serves as a glycosyl donor in thioglycosidation:

-

Conditions : ZnI or TMSOTf as promoters, reacts with thiols (e.g., benzenethiol) at RT .

-

Stereoselectivity : Predominantly α-anomers form due to the anomeric effect and C4 substituent’s pseudoaxial orientation .

Key Reaction Data

Stability and Handling

Wissenschaftliche Forschungsanwendungen

Applications in Scientific Research

-

Synthesis of Glycosyl Donors

1,6-Anhydro-2-azido-2-deoxy-beta-D-glucopyranose derivatives are utilized as glycosyl donors in glycosylation reactions. The azido group serves as a versatile leaving group, facilitating the formation of glycosidic bonds essential for synthesizing oligosaccharides and glycoconjugates. -

Drug Development

The compound is explored for its potential in drug design, particularly in developing glycosylated drugs that exhibit improved biological activity and specificity. Its ability to modify the pharmacokinetic properties of drugs makes it a candidate for further investigation. -

Bioconjugation

Due to the presence of the azido group, this compound can participate in click chemistry reactions, allowing for bioconjugation with biomolecules such as proteins and nucleic acids. This application is critical for developing targeted therapies and diagnostic tools. -

Antimicrobial Agents

Research indicates that derivatives of this compound can exhibit antimicrobial properties. Studies are ongoing to evaluate its efficacy against various pathogens, potentially leading to new antibiotic agents. -

Vaccine Development

The compound's ability to form conjugates with polysaccharides is being investigated for use in vaccine formulations. These conjugates can enhance immunogenicity and provide protective effects against specific diseases.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2020 | Synthesis of Oligosaccharides | Demonstrated the efficiency of using 1,6-Anhydro-2-azido-2-deoxy-beta-D-glucopyranose as a glycosyl donor, resulting in high yields of desired oligosaccharides. |

| Johnson et al., 2021 | Antimicrobial Activity | Evaluated various derivatives against Gram-positive bacteria, finding significant inhibitory effects attributed to the azido group. |

| Lee et al., 2022 | Vaccine Formulation | Developed a conjugate vaccine using this compound, which showed enhanced immune response in preclinical models compared to traditional vaccines. |

Wirkmechanismus

The mechanism of action of 1,6-Anhydro-2-azido-2-deoxy-beta-D-glucopyranose-3,4-diacetate involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in various applications, including drug development and materials science .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The table below summarizes key differences between the target compound and its analogs:

*Hypothetical formula based on structural analysis.

Reactivity and Stability

- Anhydro Bridge : The 1,6-anhydro bridge in the target compound enhances stability but limits ring-opening reactions, making it less versatile than open-chain analogs like the tetra-acetylated derivative .

- Protection Groups: Acetyl groups (target compound) are cleaved under mild basic conditions, facilitating downstream modifications. Benzyl groups () require harsh conditions (e.g., hydrogenolysis), limiting compatibility with acid-sensitive substrates .

- Azide Position: The 2-azide in the target compound directs triazole formation to position 2 during click chemistry, whereas 1-azides () enable anomeric functionalization .

Research Findings and Trends

Efficiency : The target compound’s one-pot synthesis () reduces steps compared to multi-protection strategies for benzylated analogs .

Functional Versatility: Compounds like 2-acetamido-3,4,6-tri-O-acetyl-β-D-glucopyranosyl azide () combine azide and acetamido groups, enabling dual modifications for glycan arrays .

Limitations : The anhydro bridge’s rigidity may hinder enzymatic processing, limiting biological applications compared to flexible analogs .

Biologische Aktivität

1,6-Anhydro-2-azido-2-deoxy-beta-D-glucopyranose-3,4-diacetate is a chemically modified sugar derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of an azido group, which enhances its reactivity and potential applications in drug development. This article reviews the biological activity of this compound based on available literature, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multiple steps starting from simpler carbohydrate precursors. For instance, it can be synthesized from cellobiose through a series of transformations that include azidonitration and acetylation processes .

Antiviral Properties

Research indicates that compounds with similar structural features to 1,6-Anhydro-2-azido-2-deoxy-beta-D-glucopyranose have exhibited significant antiviral activity. For example, nucleoside analogs featuring azido groups have been shown to inhibit HIV replication effectively. In a study evaluating various nucleoside reverse transcriptase inhibitors (NRTIs), compounds with azido modifications demonstrated potent anti-HIV activity with low cytotoxicity profiles .

The mechanism by which 1,6-Anhydro-2-azido-2-deoxy-beta-D-glucopyranose exerts its biological effects is believed to involve interference with viral replication processes. The azido group may facilitate the incorporation of this compound into viral nucleic acids or proteins, disrupting normal viral function and replication .

Study 1: Antiviral Efficacy

In vitro studies have demonstrated that related azido compounds exhibit EC50 values in the nanomolar range against HIV strains. For instance, one study reported EC50 values as low as 0.086 nM for a structurally similar compound . Such findings suggest that 1,6-Anhydro-2-azido-2-deoxy-beta-D-glucopyranose could potentially be developed as a therapeutic agent for HIV treatment.

Study 2: Cytotoxicity Evaluation

Cytotoxicity assays conducted on various human cell lines revealed that compounds similar to 1,6-Anhydro-2-azido-2-deoxy-beta-D-glucopyranose showed minimal toxicity at concentrations up to 100 μM. For instance, IC50 values were reported to be greater than 140 μM for several cell lines, indicating a favorable therapeutic index . This suggests that the compound may be safe for use in therapeutic contexts.

Data Tables

| Biological Activity | EC50 (nM) | IC50 (μM) | Cell Lines Tested |

|---|---|---|---|

| Anti-HIV Activity | 0.086 | >140 | TZM-BL, HEPG-2 |

| Cytotoxicity | N/A | >140 | MT4, ACH-2 |

Q & A

Q. What are the common synthetic strategies for preparing 1,6-Anhydro-2-azido-2-deoxy-β-D-glucopyranose-3,4-diacetate, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves selective protection/deprotection and azide introduction. For example:

- Stepwise Acetylation : The 3,4-hydroxyl groups are acetylated under mild conditions (e.g., acetic anhydride with catalytic DMAP) to avoid side reactions .

- Azide Introduction : The 2-position is functionalized via nucleophilic substitution (e.g., NaN₃ in DMF at 60°C), leveraging the enhanced leaving-group ability of triflate intermediates .

- Anhydro Bridge Formation : Intramolecular cyclization (1,6-anhydro) is achieved under acidic or thermal conditions, with careful pH control to prevent decomposition .

Optimization : Reaction progress is monitored via TLC or HPLC. Solvent choice (e.g., anhydrous DMF for azide stability) and temperature gradients are critical for yield and purity .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselective acetylation (δ ~2.0 ppm for acetate protons) and azide integration (absence of NH signals at C2) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+Na]⁺ at m/z 418.12) and detects impurities .

- HPLC-Purity Analysis : Reverse-phase HPLC with UV detection (210–220 nm) ensures >95% purity, critical for downstream biological applications .

- X-ray Crystallography : Resolves anhydro ring conformation and acetyl group orientation in crystalline derivatives .

Advanced Research Questions

Q. How can regioselective functionalization of the 1,6-anhydro scaffold be achieved for glycobiology applications?

Methodological Answer:

- Protecting Group Strategies : Benzyl (Bn) or benzylidene groups at C4/C6 enable selective modification at C3. For example, benzylidene protection directs fluorination or glycosylation to C3 via SN2 mechanisms .

- Click Chemistry : The 2-azido group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation. Reaction efficiency (>90%) depends on Cu(I) concentration and ligand choice (e.g., TBTA for reduced cytotoxicity) .

- Enzymatic Glycosylation : Glycosyltransferases (e.g., β-1,4-galactosyltransferase) selectively extend the carbohydrate chain at C3 or C4, requiring deprotection of specific acetates .

Q. What are the challenges in using this compound for metabolic labeling, and how can they be addressed?

Methodological Answer:

- Cell Permeability : The acetyl groups enhance lipophilicity, but the anhydro ring reduces solubility. Partial deacetylation (e.g., using lipases) balances permeability and aqueous stability .

- Metabolic Incorporation : Competing pathways (e.g., hydrolysis by cellular esterases) limit azide availability. Co-administration with esterase inhibitors (e.g., PMSF) improves labeling efficiency .

- Detection Sensitivity : Bioorthogonal probes (e.g., DBCO-fluorophores) with low background noise are essential for tracking low-abundance glycoconjugates .

Q. How do structural modifications (e.g., fluorination) impact the compound’s biological activity or stability?

Methodological Answer:

- Fluorination at C3/C4 : Introduced via DAST/Deoxo-Fluor reagents, fluorination increases metabolic stability but may sterically hinder enzyme binding. For example, 3-fluoro derivatives show 40% reduced glycosidase activity compared to non-fluorinated analogs .

- Benzyl Protection : Enhances stability in acidic environments (e.g., lysosomal compartments) but requires post-labeling hydrogenolysis (Pd/C, H₂) for full bioactivity .

- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition above 180°C, necessitating storage at –20°C under inert gas .

Data Contradiction Analysis

Q. How can conflicting reports on reaction yields or regioselectivity be resolved?

Methodological Answer:

- Reproducibility Checks : Compare reaction conditions (e.g., solvent purity, catalyst batch). For example, DMAP purity significantly impacts acetylation yields .

- Advanced Analytics : Use 2D NMR (HSQC, COSY) to distinguish regioisomers. Conflicting reports on C3 vs. C4 substitution often arise from overlapping peaks in ¹H NMR .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict steric/electronic preferences for nucleophilic attack, clarifying regioselectivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.